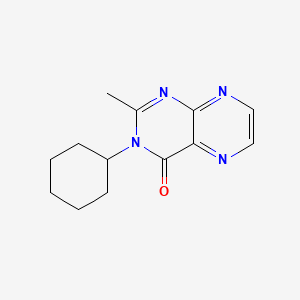
4(3H)-Pteridinone, 3-cyclohexyl-2-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyclohexyl-2-methyl-4(3H)-pteridinone is a heterocyclic compound that belongs to the pteridine family. Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin. The unique structure of 3-Cyclohexyl-2-methyl-4(3H)-pteridinone makes it an interesting subject for research in medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-2-methyl-4(3H)-pteridinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of 2-amino-4-cyclohexyl-6-methylpyrimidine with formamide, followed by cyclization to form the pteridinone ring. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of 3-Cyclohexyl-2-methyl-4(3H)-pteridinone may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated systems may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
3-Cyclohexyl-2-methyl-4(3H)-pteridinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pteridine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropteridinone derivatives.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pteridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Pteridine derivatives with varying degrees of oxidation.
Reduction: Dihydropteridinone derivatives.
Substitution: Substituted pteridinone compounds with different functional groups.
科学研究应用
3-Cyclohexyl-2-methyl-4(3H)-pteridinone has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex pteridine derivatives.
Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-Cyclohexyl-2-methyl-4(3H)-pteridinone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in inflammation, cell proliferation, and apoptosis.
相似化合物的比较
Similar Compounds
2-Methyl-4(3H)-pteridinone: Lacks the cyclohexyl group, resulting in different biological activities.
4(3H)-Pteridinone: A simpler structure without the methyl and cyclohexyl groups.
6,7-Dimethyl-4(3H)-pteridinone: Contains additional methyl groups, leading to variations in reactivity and applications.
Uniqueness
3-Cyclohexyl-2-methyl-4(3H)-pteridinone is unique due to the presence of both the cyclohexyl and methyl groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
34594-42-8 |
|---|---|
分子式 |
C13H16N4O |
分子量 |
244.29 g/mol |
IUPAC 名称 |
3-cyclohexyl-2-methylpteridin-4-one |
InChI |
InChI=1S/C13H16N4O/c1-9-16-12-11(14-7-8-15-12)13(18)17(9)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3 |
InChI 键 |
AXGWENQUODTRRH-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=NC=CN=C2C(=O)N1C3CCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Hexadecyl-2-((E)-3-[3-hexadecyl-1,3-benzothiazol-2(3H)-ylidene]-1-propenyl)-1,3-benzothiazol-3-ium perchlorate](/img/structure/B13819123.png)
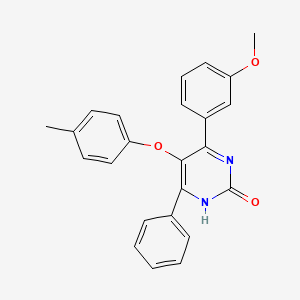

![2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B13819153.png)
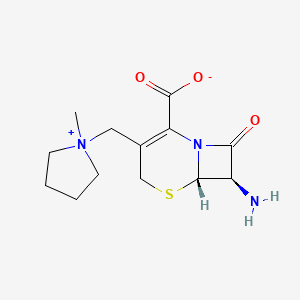
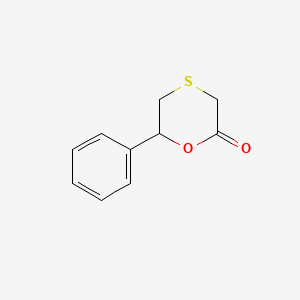

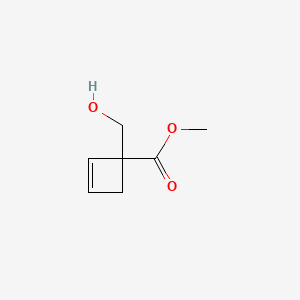
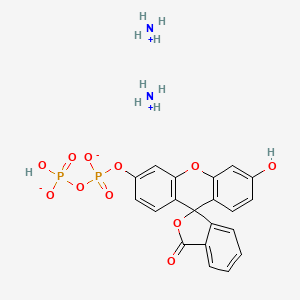
![2-[[3-Phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid](/img/structure/B13819185.png)
![1,5,6-trimethyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyrazin-3-one](/img/structure/B13819192.png)

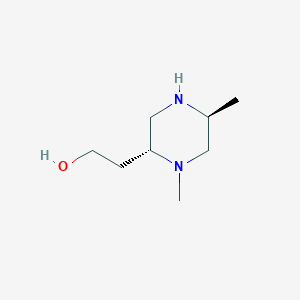
![8-Chloropyrido[2,3-d]pyridazin-5-amine](/img/structure/B13819208.png)
